molecular formula C14F8O2 B075143 Octafluoroanthraquinone CAS No. 1580-18-3

Octafluoroanthraquinone

Cat. No. B075143
CAS RN: 1580-18-3
M. Wt: 352.13 g/mol
InChI Key: JHJWVVOLGHMBPQ-UHFFFAOYSA-N
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Description

Octafluoroanthraquinone is a derivative of anthraquinone where eight hydrogen atoms are replaced by fluorine atoms. This modification significantly alters the compound's characteristics, making it a subject of interest in various scientific studies. It's particularly noted for its role in the synthesis of other complex molecules and its potential applications in materials science due to its unique electronic and structural properties.

Synthesis Analysis

The synthesis of octafluoroanthraquinone derivatives and related compounds often involves multi-step chemical processes. For example, the preparation of Octafluoroacridone, a derivative, was achieved from tetrafluoroanthranilic acid through a process involving the generation of tetraorobenzyne and subsequent ring closure to form the acridone structure (Hayashi & Ishikawa, 1973). Similarly, the total synthesis of bis-anthraquinone antibiotic BE-43472B, showcasing an octacyclic aromatic polyketide structure with a bis-anthraquinone scaffold, demonstrated the complexity and intricacy of synthesizing anthraquinone derivatives (Yamashita et al., 2018).

Molecular Structure Analysis

The molecular structure of octafluoroanthraquinone and its derivatives has been a subject of extensive study. For instance, the mesophases of octa-alkanoyloxy-9,10-anthraquinone were investigated, revealing their mesomorphic properties and the structural impacts of varying alkanoyloxy chain lengths on their phase behaviors (Billard et al., 1994).

Chemical Reactions and Properties

The chemical reactivity and properties of octafluoroanthraquinone derivatives demonstrate the influence of fluorination on anthraquinone's behavior. For example, the study on octafluoro[2.2]paracyclophane quinone highlighted its unique reactions, including reduction to hydroquinone and its Diels-Alder reaction capabilities, suggesting the potential for diverse chemical applications (Xu et al., 2008).

Physical Properties Analysis

The physical properties of octafluoroanthraquinone derivatives are significantly influenced by their molecular structure. The study on 9,10-disubstituted octafluoroanthracene derivatives, for instance, emphasized the material's optical spectroscopy and cyclic voltammetry profiles, revealing its donor-acceptor character and promising n-type organic material properties (Tannaci et al., 2008).

Chemical Properties Analysis

The chemical properties of octafluoroanthraquinone and related compounds, such as their electrochromic behavior and interactions in molecular electronics, have been explored to understand their potential applications. For example, anthraquinone-based redox switches have shown promise for use in molecular electronic devices due to their ability to undergo reversible electrochemical switches from a low to high conductance state (van Dijk et al., 2006).

Scientific Research Applications

  • Electronic Applications : Octafluoroanthraquinone has been studied for its role in charge transfer with metal surfaces, which can influence the energy level alignment in organic electronics. For instance, its interaction with metal surfaces like Ag(111) and polycrystalline Au was investigated using ultraviolet photoelectron spectroscopy. This interaction was found to change the metal work function, potentially reducing the hole injection barrier in organic semiconductor devices (Duhm et al., 2006).

  • Anticancer Research : The anthraquinone core structure, to which octafluoroanthraquinone belongs, is a significant component in various anticancer agents. Recent research has focused on developing new anthraquinone-based compounds with potential anticancer properties, especially in the context of drug-resistant cancers. These compounds often target essential cellular proteins to inhibit cancer progression (Malik et al., 2021).

  • Biomedical and Pharmaceutical Applications : Anthraquinones, including octafluoroanthraquinone derivatives, have been the focus of extensive research due to their broad spectrum of therapeutic applications. They exhibit various biological activities such as antimicrobial, anti-inflammatory, and antitumor effects. Their therapeutic potentials have been recognized in medicine, electronics, and cosmetics industries (Shafiq et al., 2022).

  • Chemical Properties and Synthesis : Octafluoro[2.2]paracyclophane quinone, a related compound, exhibits interesting chemical reactions like reduction to hydroquinone and Diels-Alder reactions. Its reduction potential and unique properties make it a subject of interest in chemical research (Xu et al., 2008).

  • Coordination Chemistry : Anthraquinones, including fluorinated derivatives, are used in coordination chemistry for various applications, such as in metal-organic frameworks and ligand structures with metal ions. Their electronic and redox properties are of particular interest in this field (Langdon-Jones & Pope, 2014).

Safety And Hazards

Octafluoroanthraquinone may cause skin irritation, serious eye irritation, and respiratory irritation. It is also very toxic to aquatic life .

Future Directions

Anthraquinones have been used for centuries in various therapeutic applications, and the research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . This suggests that Octafluoroanthraquinone and similar compounds may have potential applications in the future, particularly in the field of medicine.

properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWVVOLGHMBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoroanthraquinone

CAS RN

1580-18-3
Record name 1580-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Izumoto, H Kondo, T Kochi, F Kakiuchi - Synlett, 2017 - thieme-connect.com
… A tetraphenylanthracene containing a fluorinated anthracene moiety was also prepared using C–F phenylation of octafluoroanthraquinone. Single-crystal X-ray diffraction analysis …
Number of citations: 8 www.thieme-connect.com
S Duhm, H Glowatzki, V Cimpeanu… - The Journal of …, 2006 - ACS Publications
… The purpose of this work is to investigate whether the acceptor octafluoroanthraquinone (FAQ) has the ability to accept sufficient negative charge from Ag and Au surfaces after …
Number of citations: 40 pubs.acs.org
EA Katlenok, ML Kuznetsov, AV Cherkasov… - Inorganic Chemistry …, 2023 - pubs.rsc.org
… 1) were cocrystallized with hexafluorobenzene or octafluoroanthraquinone (the latter is abbreviated as OFA) to give cocrystals 1·C 6 F 6 , 2·C 6 F 6 , and 1·(OFA) 2 , which were studied …
Number of citations: 1 pubs.rsc.org
GG Yakobson, VN Odinokov, NN Vorozhtsov Jr - Tetrahedron Letters, 1965 - Elsevier
… The only product isolated from the reaction mixture was identified as octafluoroanthraquinone (yield 2%). Now we report that tetrachlorophthalic anhydride when treated with potassium …
Number of citations: 6 www.sciencedirect.com
JF Tannaci, M Noji, J McBee… - The Journal of Organic …, 2007 - ACS Publications
9,10-Dichlorooctafluoroanthracene (1) was synthesized from commercially available tetrafluorophthalic acid by an optimized solution-phase route. To establish 1 as a synthon for n-type …
Number of citations: 57 pubs.acs.org
GG Yakobson, NE Akhmetova - Synthesis, 1983 - thieme-connect.com
… anhydride with potassium fluoride in dimethylformamide produced octafluoroanthraquinone … yield of octafluoroanthraquinone may be increased to 45% when the reaction is carried out …
Number of citations: 62 www.thieme-connect.com
JF Tannaci - 2008 - search.proquest.com
Organic electronic materials are viable competitors for next-generation solar cells, display technology, and sensors. Progress in this field is driven by collaborative feedback between …
Number of citations: 0 search.proquest.com
R Bolton - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
… This procedure involves the synthesis of octafluoroanthraquinone by heating tetrafluorophthalic anhydride with potassium fluoride (GG Yakobson et. al., Tetrahedron Letters, 1965, 4473…
Number of citations: 3 www.sciencedirect.com
M Matsui - Functional dyes, 2006 - Elsevier
… Octafluoroanthraquinone 31 reacted with ammonia in toluene at 110C to give1-amino derivative 32, meanwhile the reaction at –35C gave the 2-amino derivative 33 as a main product […
Number of citations: 8 www.sciencedirect.com
AT Bui, NA Hartley, AJW Thom… - The Journal of Physical …, 2022 - ACS Publications
… Anthraquinone (AQ, 97%), octafluoroanthraquinone (AQ-F 8 , 96%), 1,4-… The largest shift of 0.4 V due to multiple substitutions in the case of octafluoroanthraquinone …
Number of citations: 15 pubs.acs.org

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